

Spectroscopic Identification of (S)-propane-1,2-diol: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-propane-1,2-diol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the unambiguous identification of **(S)-propane-1,2-diol**. The information herein is intended to support research, development, and quality control activities where the stereochemical purity of this compound is critical.

Introduction

(S)-propane-1,2-diol, also known as (S)-(+)-propylene glycol, is a chiral organic compound with significant applications in the pharmaceutical industry as a solvent, humectant, and preservative.[1] Its stereoisomer, (R)-propane-1,2-diol, may exhibit different physiological and toxicological properties. Therefore, the precise spectroscopic identification and differentiation of the (S)-enantiomer are paramount. This guide details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-propane-1,2-diol** and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the identification of **(S)-propane-1,2-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for (S)-propane-1,2-diol



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
~3.85	m	H-2	D ₂ O	_
~3.53	dd	H-1a	D ₂ O	_
~3.42	dd	H-1b	D ₂ O	_
~1.14	d	H-3 (CH₃)	D ₂ O	_
~3.92	m	H-2	CDCl₃	_
~3.64	dd	H-1a	CDCl₃	_
~3.17	dd	H-1b	CDCl₃	_
~1.15	d	H-3 (CH₃)	CDCl₃	_

Note: Chemical shifts can vary slightly depending on the concentration and the specific instrument used. The hydroxyl protons (-OH) are typically broad and may not be observed or may appear at different chemical shifts depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for (S)-propane-1,2-diol

Chemical Shift (δ) ppm	Assignment	Solvent
~69.0	C-1 (CH ₂)	D ₂ O
~68.5	C-2 (CH)	D ₂ O
~19.0	C-3 (CH ₃)	D ₂ O

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (S)-propane-1,2-diol (Neat)



Wavenumber (cm⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydrogen- bonded)
2970-2850	Strong	C-H stretch (alkane)
~1460	Medium	C-H bend (CH ₂)
~1380	Medium	C-H bend (CH₃)
1100-1000	Strong	C-O stretch

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) for (S)-propane-1,2-diol (Electron Ionization)

m/z	Relative Intensity	Assignment
76	Low	[M] ⁺ (Molecular Ion)
61	Moderate	[M - CH ₃] ⁺
45	High	[CH₃CHO H]+
43	High	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
31	High	[CH ₂ OH] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

• NMR Spectrometer (e.g., 300 MHz or higher)



Sample Preparation:

- Accurately weigh 10-20 mg of (S)-propane-1,2-diol.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a clean, dry NMR tube.[2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently invert to ensure complete mixing.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of neat (S)-propane-1,2-diol directly onto the ATR crystal or between the salt plates.



• If using salt plates, gently press them together to form a thin liquid film.

Data Acquisition:

- Record a background spectrum of the empty accessory.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Objective: To confirm the molecular weight, analyze the fragmentation pattern, and determine the enantiomeric purity of **(S)-propane-1,2-diol**. Derivatization is often employed to improve chromatographic separation of the enantiomers.[3][4]

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Chiral GC column (e.g., a cyclodextrin-based column)[3]

Sample Preparation (with Derivatization):

- Prepare a standard solution of (S)-propane-1,2-diol in a suitable solvent (e.g., dichloromethane).
- To a known volume of the solution, add a derivatizing agent such as trifluoroacetic anhydride.[4]
- Allow the reaction to proceed to completion, following a validated protocol.
- The resulting derivatized sample is then diluted to an appropriate concentration for GC-MS analysis.

Data Acquisition:

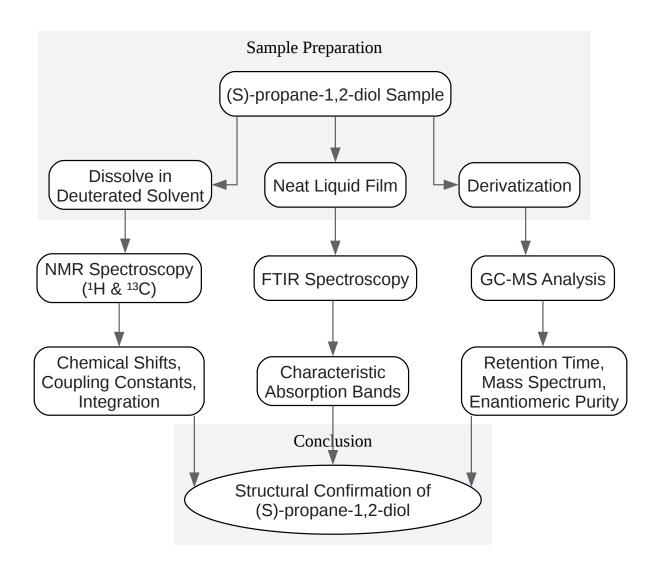


- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature of 150-180 °C.[3]
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic identification of **(S)**-propane-1,2-diol.





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